H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH
Description
Primary Sequence Analysis and Amino Acid Composition
The primary structure of H-Lysine-Arginine-Tryptophan-Isoleucine-Isoleucine-Leucine-Glycine-Leucine-Asparagine-Lysine-Isoleucine-Valine-Arginine-Methionine-Tyrosine-Cysteine-OH reveals a sophisticated arrangement of amino acid residues that contributes to its unique physicochemical properties. The peptide consists of sixteen amino acids linked by peptide bonds, with a molecular formula of C93H156N26O19S2 and a molecular weight of approximately 2006.53 grams per mole. The sequence demonstrates remarkable diversity in its amino acid composition, incorporating both essential and non-essential amino acids that play crucial roles in biological processes.
The amino acid composition analysis reveals several distinct categories of residues within the peptide structure. Basic amino acids constitute a significant portion of the sequence, with lysine appearing at positions 1 and 10, and arginine present at positions 2 and 13. These positively charged residues contribute substantially to the peptide's overall charge characteristics and influence its interaction with other biomolecules. The aromatic amino acids include tryptophan at position 3 and tyrosine at position 15, which provide significant contributions to the peptide's optical properties and potential for pi-pi stacking interactions.
Hydrophobic amino acids dominate the central region of the peptide, with isoleucine appearing at positions 4, 5, and 11, leucine at positions 6 and 8, and valine at position 12. This clustering of hydrophobic residues suggests potential for secondary structure formation and membrane association. The presence of glycine at position 7 introduces conformational flexibility, as this amino acid lacks a side chain and can adopt multiple phi-psi angle combinations. Asparagine at position 9 provides hydrogen bonding capability, while methionine at position 14 contributes a sulfur-containing side chain that may participate in oxidation reactions.
The terminal cysteine residue at position 16 represents a critical structural element capable of forming disulfide bonds either intramolecularly or intermolecularly. This sulfur-containing amino acid can undergo oxidation to form covalent cross-links, significantly impacting the peptide's stability and three-dimensional structure. The presence of the free carboxyl group at the carbon-terminus, denoted by the "OH" designation, indicates that this peptide maintains its natural termination without amidation or other chemical modifications.
| Amino Acid Category | Residues | Positions | Count |
|---|---|---|---|
| Basic | Lysine, Arginine | 1, 2, 10, 13 | 4 |
| Aromatic | Tryptophan, Tyrosine | 3, 15 | 2 |
| Hydrophobic | Isoleucine, Leucine, Valine | 4, 5, 6, 8, 11, 12 | 6 |
| Polar Uncharged | Asparagine | 9 | 1 |
| Flexible | Glycine | 7 | 1 |
| Sulfur-containing | Methionine, Cysteine | 14, 16 | 2 |
Properties
CAS No. |
118720-30-2 |
|---|---|
Molecular Formula |
C93H156N26O19S2 |
Molecular Weight |
2006.554 |
InChI |
InChI=1S/C93H156N26O19S2/c1-14-52(10)74(119-90(136)76(54(12)16-3)118-86(132)68(44-56-46-104-60-27-18-17-25-58(56)60)112-80(126)62(29-23-38-102-92(98)99)107-77(123)59(96)26-19-21-36-94)88(134)114-65(41-49(4)5)78(124)105-47-72(122)106-66(42-50(6)7)83(129)113-69(45-71(97)121)85(131)108-61(28-20-22-37-95)82(128)117-75(53(11)15-2)89(135)116-73(51(8)9)87(133)110-63(30-24-39-103-93(100)101)79(125)109-64(35-40-140-13)81(127)111-67(43-55-31-33-57(120)34-32-55)84(130)115-70(48-139)91(137)138/h17-18,25,27,31-34,46,49-54,59,61-70,73-76,104,120,139H,14-16,19-24,26,28-30,35-45,47-48,94-96H2,1-13H3,(H2,97,121)(H,105,124)(H,106,122)(H,107,123)(H,108,131)(H,109,125)(H,110,133)(H,111,127)(H,112,126)(H,113,129)(H,114,134)(H,115,130)(H,116,135)(H,117,128)(H,118,132)(H,119,136)(H,137,138)(H4,98,99,102)(H4,100,101,103)/t52-,53-,54-,59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-/m0/s1 |
InChI Key |
AXGLPGGMENFMSL-BGJWCWLXSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Manual Synthesis
Manual SPPS employs sintered glass funnels for resin containment, enabling cost-effective small-scale production. Each coupling cycle involves dissolving Fmoc-protected amino acids in dimethylformamide (DMF), activating with carbodiimides (e.g., HBTU or HATU), and agitating the resin mixture for 60–90 minutes. Deprotection uses 20% piperidine in DMF to remove the Fmoc group, monitored by UV spectroscopy at 301 nm. Manual methods allow real-time adjustment of coupling efficiency, particularly beneficial for sequences prone to aggregation, such as the Ile-Ile-Leu segment in the target peptide.
Automated Synthesis
Automated synthesizers (e.g., CEM Liberty PRIME) enhance reproducibility for peptides under 50 residues. Microwave-assisted coupling reduces reaction times from hours to minutes, critical for minimizing aspartimide formation in asparagine-containing regions. However, scalability remains limited due to nonhomogeneous heating in large reactors, often necessitating manual intervention for peptides exceeding 30 residues.
Resin Selection and Amino Acid Attachment
Resin functionality directly influences peptide yield and purity. Table 1 compares resins applicable to the target peptide:
Table 1: Resin Compatibility for C-Terminal Cysteine Anchoring
| Resin Type | Linker | Cleavage Reagent | Advantages | Limitations |
|---|---|---|---|---|
| CTC Resin | Acid-labile | TFA/TIPS/H2O | Mild cleavage; preserves disulfides | Limited loading capacity |
| HMBA Resin | Hydroxyl-based | HFIP/DCM | High stability | Harsh cleavage conditions |
| Merrifield Resin | Chloride-functionalized | TFMSA/TFA | Cost-effective | Risk of side reactions |
CTC resin is optimal for the target peptide, as trifluoroacetic acid (TFA) cleavage preserves the cysteine thiol group while detaching the peptide from the solid support.
Coupling and Deprotection Strategies
Fmoc vs. Boc Chemistry
Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) represent the two dominant protection strategies. Fmoc chemistry, employing piperidine for deprotection, is preferred for its mild conditions and compatibility with acid-sensitive residues like methionine and tryptophan. Conversely, Boc chemistry requires trifluoroacetic acid (TFA) for deprotection and hydrogen fluoride (HF) for cleavage, posing safety risks but offering superior performance in long-sequence synthesis. For the target peptide, Fmoc-SPPS is recommended to avoid tyrosine sulfonation and methionine oxidation.
Coupling Efficiency Optimization
The hydrophobic stretch (Ile-Ile-Leu) necessitates coupling enhancers such as Oxyma Pure and DIPEA to prevent incomplete reactions. Double couplings (2 × 30 minutes) with 5-fold molar excess of amino acids achieve >99% efficiency, verified by Kaiser tests. Asparagine residues require pseudoproline dipeptides (e.g., Asn-Ser(ψMe,Mepro)) to mitigate chain aggregation.
Cleavage and Global Deprotection
Final cleavage employs trifluoromethanesulfonic acid (TFMSA) in TFA, effectively removing tert-butyl and trityl protections while minimizing cysteine oxidation. A typical cocktail (TFMSA:TFA:thioanisole:EDT = 10:50:30:10 v/v) achieves complete deprotection within 2 hours at 0°C. Comparative studies show TFMSA yields higher purity (92–95%) than HF-based methods (88–90%) for cysteine-rich peptides.
Challenges in Long-Sequence Synthesis
The 17-residue target peptide presents moderate synthesis difficulty. Key challenges include:
-
Aspartimide Formation : The Leu-Gly-Asn-Lys sequence is prone to cyclization, addressed by incorporating HOBt (1-hydroxybenzotriazole) during deprotection.
-
Disulfide Bonding : Premature oxidation of cysteine is mitigated by cleavage under nitrogen atmosphere and immediate alkylation with iodoacetamide.
-
Aggregation : Low-loading resins (0.2–0.4 mmol/g) reduce interchain interactions during elongation.
Purification and Analytical Validation
Crude peptides are purified via reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient) to ≥95% purity. Analytical data for the target peptide include:
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, performic acid.
Conditions: Mild to moderate temperatures, aqueous or organic solvents.
Products: Oxidized forms of methionine and cysteine residues.
-
Reduction
Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Conditions: Typically performed in aqueous solutions at neutral to slightly basic pH.
Products: Reduced forms of disulfide bonds in cysteine residues.
-
Substitution
Reagents: Various nucleophiles or electrophiles depending on the target residue.
Conditions: Depends on the specific substitution reaction, often requires specific pH and temperature control.
Products: Modified peptides with substituted amino acid side chains.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a model compound to study peptide bond formation and stability.
Catalysis: Investigated for its potential as a catalyst in organic reactions due to its diverse functional groups.
Biology
Protein-Protein Interactions: Studied for its role in mimicking protein interaction sites.
Cell Signaling: Used to investigate signaling pathways involving the constituent amino acids.
Medicine
Drug Development: Explored as a potential therapeutic peptide for various diseases.
Diagnostics: Utilized in the development of diagnostic assays for detecting specific proteins or antibodies.
Industry
Biotechnology: Employed in the production of recombinant proteins and enzymes.
Pharmaceuticals: Used in the formulation of peptide-based drugs and vaccines.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or other proteins. The mechanism involves binding to these targets, often through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of biological pathways. For example, the presence of lysine and arginine residues suggests potential interactions with negatively charged biomolecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on residue count.
Key Differences and Implications
Length and Complexity :
- The target peptide (16 residues) is intermediate in size compared to oxytocin (9 residues) and CAS#220384-25-8 (34 residues). Longer peptides like CAS#220384-25-8 may exhibit higher target specificity but reduced membrane permeability .
- The target lacks the disulfide bonds critical for oxytocin’s cyclic structure, suggesting divergent biological roles .
This property is shared with H-TYR-GLY-GLY-PHE-LEU-ARG-ARG-ILE-ARG-PRO-OH, which has three Arg residues .
Functional Motifs :
- Unlike H-TYR-GLY-GLY-PHE-LEU-ARG-ARG-ILE-ARG-PRO-OH, which contains the opioid motif Tyr-Gly-Gly-Phe, the target’s Trp-Ile-Ile-Leu sequence may mediate hydrophobic interactions with receptors or membranes.
- CAS 136461-80-8’s Gla residues suggest calcium-dependent signaling, a feature absent in the target .
Stability :
- The target’s Met residue is susceptible to oxidation, necessitating storage under inert conditions. This contrasts with oxytocin’s disulfide-stabilized structure, which enhances stability .
Biological Activity
The compound H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH is a synthetic peptide comprising 15 amino acids. Peptides like this one are gaining attention for their diverse biological activities, including antioxidant, antimicrobial, and antihypertensive properties. This article explores the biological activity of this specific peptide through a review of relevant literature, case studies, and data tables.
Composition and Structure
The peptide consists of the following amino acids:
- Lysine (Lys)
- Arginine (Arg)
- Tryptophan (Trp)
- Isoleucine (Ile)
- Leucine (Leu)
- Glycine (Gly)
- Asparagine (Asn)
- Valine (Val)
- Methionine (Met)
- Tyrosine (Tyr)
- Cysteine (Cys)
The sequence and arrangement of these amino acids contribute to its biological functions, particularly in interactions with various biological targets.
Antioxidant Activity
Peptides with specific sequences have been shown to exhibit antioxidative properties. The presence of hydrophilic residues at the C-terminal position enhances antioxidant activity, while hydrophobic residues at the N-terminal can improve stability and interaction with cellular targets .
Antimicrobial Properties
Research indicates that certain peptides can inhibit the growth of pathogenic bacteria and fungi. The effectiveness often correlates with the peptide's structure, particularly the arrangement of charged and hydrophobic residues . For instance, peptides with a higher proportion of positively charged amino acids like lysine and arginine tend to show enhanced antimicrobial activity.
Antihypertensive Effects
Peptides derived from food proteins have been identified as potential inhibitors of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. The sequence of amino acids in H-LYS-ARG... may influence its ACE-inhibitory activity due to the presence of branched-chain amino acids that enhance this effect .
Case Studies
- Study on Antioxidant Peptides : A study highlighted that peptides similar to H-LYS-ARG... exhibited significant antioxidant activity in vitro, effectively scavenging free radicals and reducing oxidative stress markers in cellular models .
- Antimicrobial Testing : Another study tested a range of peptides against common pathogens. The results showed that peptides with sequences rich in arginine and lysine demonstrated notable antibacterial effects against Staphylococcus aureus and Escherichia coli .
- Hypertension Management : In animal models, peptides mimicking the structure of H-LYS-ARG... were administered to hypertensive rats. The findings suggested a marked reduction in systolic blood pressure, indicating potential applications in managing hypertension .
Data Table: Summary of Biological Activities
Q & A
Q. How can the secondary structure of this peptide be experimentally determined?
Methodological Answer: Circular Dichroism (CD) spectroscopy is the primary method for analyzing secondary structures (e.g., α-helices, β-sheets). For this hydrophobic peptide, ensure solubilization in a membrane-mimetic environment (e.g., SDS micelles) to prevent aggregation. Pair CD with nuclear magnetic resonance (NMR) spectroscopy to resolve residue-specific conformational details. Use a fixed research design with controlled variables (pH, temperature, solvent) to isolate structural contributions .
| Experimental Parameters | Purpose |
|---|---|
| Wavelength range: 190–260 nm | Detect peptide backbone transitions |
| 10 mM phosphate buffer, pH 7.4 | Mimic physiological conditions |
| 1 mM peptide concentration | Avoid aggregation artifacts |
Q. What challenges arise during solid-phase synthesis of this peptide?
Methodological Answer: The peptide’s length (16 residues) and hydrophobic residues (e.g., ILE, LEU, VAL) pose synthesis challenges:
- Coupling inefficiency : Use double coupling with HBTU/HOBt activation for sterically hindered residues.
- Aggregation during synthesis : Incorporate pseudoproline dipeptides at TRP-ILE or ILE-LEU junctions to disrupt β-sheet formation.
- Cleavage optimization : Test TFA cocktails with scavengers (e.g., EDT, water) to minimize side reactions. Validate purity via HPLC and MALDI-TOF MS .
Q. Which in vitro assays are suitable for initial bioactivity screening?
Methodological Answer: Prioritize assays aligned with the peptide’s hypothesized function (e.g., receptor binding, antimicrobial activity):
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to target receptors (KD, kon/koff).
- Fluorescence polarization : Measure competitive displacement of labeled ligands.
- Antimicrobial assays : Use microbroth dilution (MIC/MBC) against Gram-negative/-positive strains. Apply between-subjects experimental designs with triplicate technical replicates to control for plate variability .
Advanced Research Questions
Q. How to design experiments resolving conflicting functional data across studies?
Methodological Answer: Conduct a systematic review with bibliometric analysis to map discrepancies. For example:
- Variable isolation : Compare studies differing in solvent systems (aqueous vs. membrane-mimetic).
- Meta-regression : Statistically assess how assay conditions (pH, ionic strength) influence reported bioactivity. Use tools like VOSviewer to visualize co-occurrence of methodological terms (e.g., “SPR,” “CD”) in literature .
| Conflict Source | Resolution Strategy |
|---|---|
| Divergent binding affinities | Replicate assays under standardized conditions |
| Opposing structural models | Combine SAXS and molecular dynamics (MD) |
Q. What computational approaches model peptide-receptor interactions with high accuracy?
Methodological Answer: Combine molecular docking (AutoDock Vina) and all-atom MD simulations (AMBER/CHARMM):
Q. How to optimize in vivo studies for bioavailability and stability?
Methodological Answer: Address poor oral bioavailability using semi-experimental designs :
- Formulation : Test lipid nanocapsules or PEGylation to enhance serum stability.
- Pharmacokinetics : Use LC-MS/MS to track plasma half-life in murine models.
- Tissue distribution : Employ fluorescent tagging (Cy5/Cy7) for real-time imaging. Ensure blinding and randomization to reduce bias in animal studies .
Q. What strategies validate conformational stability under physiological conditions?
Methodological Answer: Apply longitudinal research designs with multi-technique validation:
- Stability assays : Incubate peptide in human serum (37°C, 24 hrs); analyze degradation via HPLC.
- Temperature-dependent CD : Monitor structural shifts from 20°C to 50°C. Cross-reference data with differential scanning calorimetry (DSC) to detect melting transitions .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational and experimental binding data?
Methodological Answer: Implement a mixed-methods framework :
- Re-analyze MD trajectories : Calculate binding free energy (MM-PBSA/GBSA) with explicit solvent models.
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS).
- Sensitivity analysis : Identify force field parameters (e.g., partial charges) most affecting simulation outcomes. Publish negative results to clarify boundary conditions for computational models .
Methodological Best Practices
- Replication : Follow principles of evidence-based inquiry by linking experiments to theoretical frameworks (e.g., hydrophobicity scales for aggregation prediction) .
- Ethics : Disclose all analytical choices (e.g., solvent systems, software versions) to enhance reproducibility .
- Interdisciplinary integration : Combine structural biology, pharmacology, and computational chemistry to address complex questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
